molecular formula C14H19N3O2 B2483980 1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea CAS No. 922850-01-9

1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea

Cat. No.: B2483980
CAS No.: 922850-01-9
M. Wt: 261.325
InChI Key: NUHYIZWUZVTNJV-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class often exhibit a range of biological activities and are of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-aminopropanol in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.

Major Products

    Oxidation: 1-(1-ethyl-1H-indol-3-yl)-3-(3-oxopropyl)urea.

    Reduction: 1-(1-ethyl-1H-indol-3-yl)-3-(3-aminopropyl)amine.

    Substitution: 1-(1-ethyl-5-nitro-1H-indol-3-yl)-3-(3-hydroxypropyl)urea.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-17-10-12(11-6-3-4-7-13(11)17)16-14(19)15-8-5-9-18/h3-4,6-7,10,18H,2,5,8-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHYIZWUZVTNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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